molecular formula C13H10N2 B3278477 2-Benzylnicotinonitrile CAS No. 67839-64-9

2-Benzylnicotinonitrile

Cat. No. B3278477
CAS RN: 67839-64-9
M. Wt: 194.23 g/mol
InChI Key: RJTLIMOGOPBULU-UHFFFAOYSA-N
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Description

2-Benzylnicotinonitrile is a chemical compound with the molecular formula C13H11N3 . It is also known as 2-(Benzylamino)nicotinonitrile . The compound has an average mass of 209.247 Da and a monoisotopic mass of 209.095291 Da .


Synthesis Analysis

The synthesis of 2-Benzylnicotinonitrile can be achieved from (Z)-3-amino-4-phenylbut-2-enenitrile and Cysteamine hydrochloride and Acrolein . Other methods of synthesis include the formation of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation , and the synthesis of 2-Substituted Benzo[b]furans/furo-Pyridines Catalyzed by NiCl2 .


Molecular Structure Analysis

The molecular structure of 2-Benzylnicotinonitrile is similar to that of an alkyne, with the main difference being the presence of a set of lone pair electrons on the nitrogen . Both the carbon and the nitrogen are sp hybridized, which leaves them both with two p orbitals which overlap to form the two π bond in the triple bond .


Chemical Reactions Analysis

The chemical reactions of 2-Benzylnicotinonitrile can be similar to those of other nitriles. For example, nitriles can undergo hydrolysis, both acidic and basic, to form carboxylic acids . They can also be reduced to form primary amines . Furthermore, nitriles can react with Grignard reagents to form ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Benzylnicotinonitrile include a molecular weight of 209.25 . It is recommended to be stored at 0-8°C .

Safety And Hazards

The safety data sheet for 2-Benzylnicotinonitrile indicates that it is harmful if swallowed or inhaled and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and avoiding getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

2-benzylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-10-12-7-4-8-15-13(12)9-11-5-2-1-3-6-11/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTLIMOGOPBULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801281500
Record name 2-(Phenylmethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylnicotinonitrile

CAS RN

67839-64-9
Record name 2-(Phenylmethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67839-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylmethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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